molecular formula C17H16N4O3S B2725190 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 838268-47-6

3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B2725190
CAS No.: 838268-47-6
M. Wt: 356.4
InChI Key: KYLKOSXNWIIGQR-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-14-4-2-13(3-5-14)21-16(12-6-9-18-10-7-12)19-20-17(21)25-11-8-15(22)23/h2-7,9-10H,8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLKOSXNWIIGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide an overview of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is characterized by:

  • Molecular Formula : C14H12N4OS
  • Molecular Weight : 284.34 g/mol
  • CAS Number : 109220-26-0

Anti-inflammatory Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory effects. A study evaluated several triazole derivatives, including those with propanoic acid moieties, for their influence on cytokine release in peripheral blood mononuclear cells (PBMC). The results demonstrated that these compounds could inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of IL-10 at certain concentrations. Specifically:

  • Compounds showed a 44% to 79% inhibition in IFN-γ release at the highest tested dose (100 µg/mL) .
  • The most effective compound in increasing IL-10 levels was identified as having a favorable structural configuration .

Antiproliferative Activity

The antiproliferative effects of 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid were assessed using various cancer cell lines. The findings indicated:

  • A significant reduction in cell viability was observed in treated cells compared to control groups.
  • Compounds demonstrated a 25% inhibition in PBMC proliferation at the highest concentration tested .

Toxicity Profile

Toxicity assessments revealed that the tested triazole derivatives exhibited low toxicity levels:

  • Viability rates remained between 94.71% and 96.72% , comparable to control cultures treated with DMSO and reference drugs like ibuprofen .

The biological activity of this compound can be attributed to its ability to modulate immune responses and inhibit cell proliferation through several mechanisms:

  • Cytokine Modulation : Inhibition of inflammatory cytokines contributes to its anti-inflammatory properties.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazole derivatives can influence ROS levels within cells, impacting cell survival and apoptosis .

Case Studies

A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results highlighted the efficacy of certain triazole derivatives in inhibiting tumor growth and promoting apoptosis in cancer cells .

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-α and IFN-γ; increased IL-10
Antiproliferative25% reduction in PBMC proliferation
ToxicityViability between 94.71% - 96.72%

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